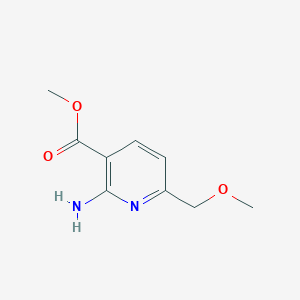
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate
概述
描述
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H12N2O3 It is a derivative of nicotinic acid, which is a form of vitamin B3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate can be achieved through several methods. One common approach involves the esterification of 2-Amino-6-methoxymethyl-nicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which offers mild reaction conditions and good yields .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in inflammatory processes, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
6-Amino-2-methoxy-nicotinic acid methyl ester: Similar structure but with different substitution patterns.
Methyl nicotinate: A methyl ester of nicotinic acid with different functional groups.
Uniqueness
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
849805-26-1 |
|---|---|
分子式 |
C9H12N2O3 |
分子量 |
196.20 g/mol |
IUPAC 名称 |
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-13-5-6-3-4-7(8(10)11-6)9(12)14-2/h3-4H,5H2,1-2H3,(H2,10,11) |
InChI 键 |
DDKQJIIOOPBFCO-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NC(=C(C=C1)C(=O)OC)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
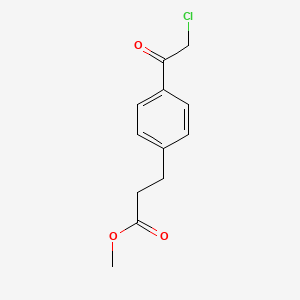
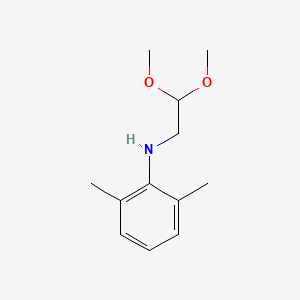
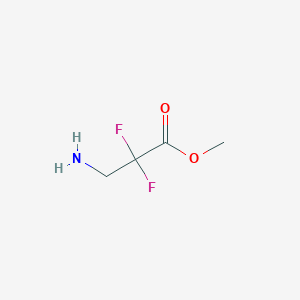
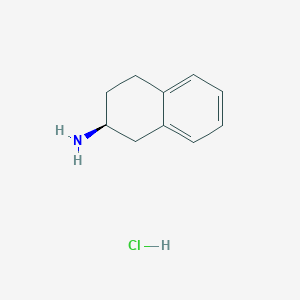
![1-Propanesulfonic acid, 3-[(1,2-dimethylpropyl)amino]-](/img/structure/B8646360.png)
![2-Butyne, 1,4-bis[(tetrahydropyran-2-yl)oxy]-](/img/structure/B8646368.png)
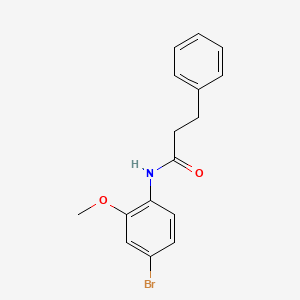
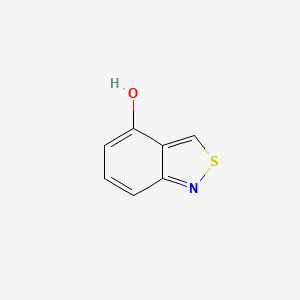
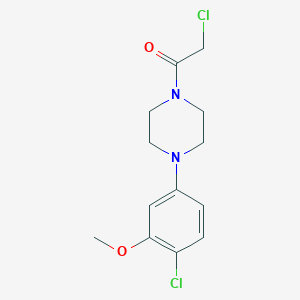
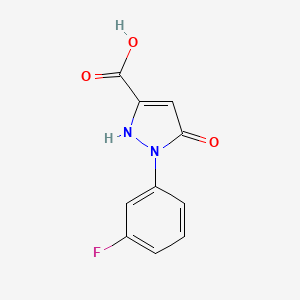
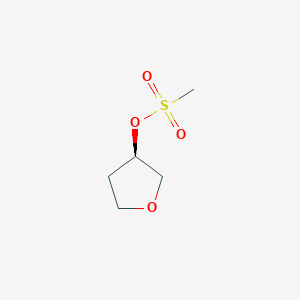
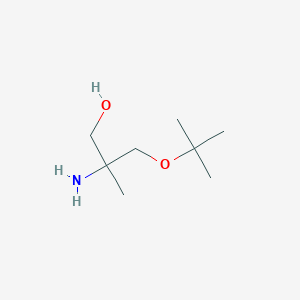
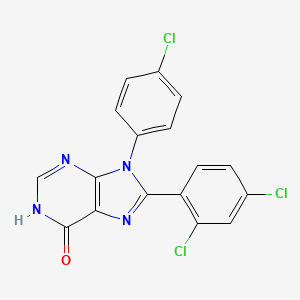
![4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B8646428.png)
